(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid is a chiral compound characterized by the presence of a difluoromethyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the difluoromethyl group into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclopentane derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. Its chiral nature allows for investigations into stereochemistry and its impact on biological activity .
Medicine
Its structural properties may contribute to the design of new pharmaceuticals with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid include other difluoromethylated cyclopentane derivatives and compounds with similar structural motifs, such as:
- (1S,2S)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid
- 2-(Difluoromethyl)cyclohexane-1-carboxylic acid
- 2-(Difluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the difluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1R,2R)-2-(difluoromethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJEPKUQKEYDN-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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